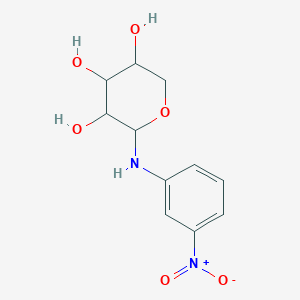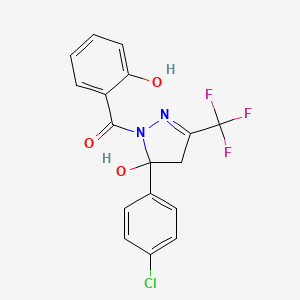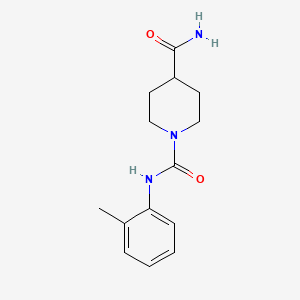![molecular formula C22H25ClF2N2O2 B4967419 N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide is a selective antagonist of the dopamine D2 receptor. It has been shown to block the binding of dopamine to the D2 receptor, which leads to a decrease in dopamine signaling in the brain. This decrease in dopamine signaling is thought to be responsible for the antidepressant, anxiolytic, and analgesic effects of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to increase levels of the neurotransmitters serotonin and norepinephrine in the brain. It has also been shown to increase the activity of certain brain regions involved in mood regulation and pain perception.
実験室実験の利点と制限
One of the advantages of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide for lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide is its relatively low potency compared to other dopamine D2 receptor antagonists. This can make it more difficult to achieve the desired effects in experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide. One area of interest is in the development of more potent dopamine D2 receptor antagonists based on the structure of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide. Another area of interest is in the use of N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide as a tool to study the role of dopamine signaling in various physiological and pathological conditions. Finally, there is potential for N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide to be developed as a therapeutic agent for the treatment of depression, anxiety, and pain.
合成法
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide was first synthesized by scientists at Johnson & Johnson Pharmaceutical Research and Development in 2006. The synthesis method involves a series of chemical reactions starting from 2-chlorobenzaldehyde, which is converted to the intermediate 2-(difluoromethoxy)benzylamine. This intermediate is then reacted with 4-piperidinone to produce the final product, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide.
科学的研究の応用
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, psychiatry, and pain management. In particular, N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF2N2O2/c23-18-6-2-3-7-19(18)26-21(28)10-9-16-11-13-27(14-12-16)15-17-5-1-4-8-20(17)29-22(24)25/h1-8,16,22H,9-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUFLFSYGMXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)

![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967371.png)

![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)
![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)


